1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine
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Overview
Description
“1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine” is a compound that contains a benzimidazole core, which is a bicyclic heteroarene with a fused imidazole and benzene ring . It also has a dimethylaminoethyl group attached to it . Benzimidazole derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine” would consist of a benzimidazole core with a dimethylaminoethyl group attached to it . The exact structure would depend on the specific positions of these groups on the benzimidazole core.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in a variety of chemical reactions, including substitution reactions, due to the presence of the aromatic ring . The dimethylaminoethyl group could also potentially participate in reactions involving the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine” would depend on its specific structure. Benzimidazole derivatives are generally solid at room temperature . The presence of the dimethylaminoethyl group could potentially make the compound more soluble in polar solvents .
Scientific Research Applications
Drug and Gene Delivery Systems
This compound has been used in the creation of nanocarriers for simultaneous delivery of anticancer drugs and nucleic acids . The synergistic effect of drug and gene delivery is expected to significantly improve cancer therapy .
Amphiphilic Block Copolymer Micelles
The compound has been used in the creation of amphiphilic block copolymer micelles co-loaded with quercetin and DNA . These micelles have potential applications in cancer therapy .
pH and Temperature-responsive Materials
The compound has been used in the synthesis of pH and temperature-responsive materials . These materials can adjust their physical solubility and chemical interaction in response to changes in temperature and pH .
Heavy Metal Adsorption
The compound has been used in the creation of materials for highly efficient Cr (VI) adsorption . This has potential applications in wastewater treatment .
Synthesis of Interpenetrating Networks Nanogels
The compound has been used in the synthesis of interpenetrating networks nanogels . These nanogels have potential applications in drug delivery .
Preparation of Thermo and pH-sensitive Hydrogels
The compound has been used in the preparation of thermo and pH-sensitive hydrogels . These hydrogels have potential applications in drug delivery .
Mechanism of Action
The mechanism of action of “1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine” would depend on its specific biological activity. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral activities . The mechanism of action could involve interactions with biological targets such as proteins or nucleic acids.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-14(2)5-6-15-8-13-10-7-9(12)3-4-11(10)15/h3-4,7-8H,5-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBSTTUHFWDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=NC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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